1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)-3-phenylpropan-1-one
Description
1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)-3-phenylpropan-1-one is a structurally complex small molecule characterized by a propan-1-one backbone linked to a piperazine ring. The piperazine moiety is substituted at the 4-position with a 6-morpholinopyridazin-3-yl group, while the third carbon of the propanone chain is attached to a phenyl group.
Properties
IUPAC Name |
1-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c27-21(9-6-18-4-2-1-3-5-18)26-12-10-24(11-13-26)19-7-8-20(23-22-19)25-14-16-28-17-15-25/h1-5,7-8H,6,9-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRQSJPATCVBSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)-3-phenylpropan-1-one is a compound that has garnered attention for its potential therapeutic applications, particularly in anti-inflammatory and analgesic contexts. The structural features of this compound suggest it may interact with various biological pathways, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 392.463 g/mol. Its structure includes a morpholine ring, a pyridazine moiety, and a piperazine group, which are known to influence its biological activity.
Anti-inflammatory and Analgesic Properties
Recent studies have evaluated the anti-inflammatory and analgesic activities of derivatives related to this compound. For instance, a series of 2-substituted-6-(morpholinyl/piperidinyl)pyridazin-3(2H)-ones were synthesized and tested for their pharmacological effects. The results indicated that certain derivatives exhibited significant anti-inflammatory activity at doses of 20 and 40 mg/kg, with one derivative showing superior efficacy compared to standard drugs like aspirin .
| Compound | Dose (mg/kg) | Anti-inflammatory Activity | Analgesic Activity |
|---|---|---|---|
| 12a | 20 | High | Moderate |
| 12a | 40 | Very High | High |
| Aspirin | 40 | Moderate | Moderate |
The mechanism by which this compound exerts its effects may involve the inhibition of pro-inflammatory cytokines and the modulation of pain pathways. The presence of the morpholine and piperazine groups suggests potential interactions with neurotransmitter systems, which could contribute to its analgesic properties.
Safety Profile
The safety profile of related compounds was assessed through anti-platelet activity tests and evaluation of ulcerogenicity. The findings indicated that these derivatives had lower bleeding times compared to aspirin, suggesting a favorable cardiovascular safety profile . This is particularly important for compounds intended for chronic use in managing inflammatory conditions.
Case Studies
A specific case study involved the evaluation of several morpholinyl derivatives for their therapeutic potential. Among them, the compound with the morpholinopyridazin moiety demonstrated promising results in reducing inflammation in animal models while maintaining a low incidence of adverse effects.
Clinical Implications
Given the biological activity observed in preclinical studies, there is potential for further development into therapeutic agents for conditions such as arthritis or other inflammatory diseases. Future clinical trials will be essential to confirm efficacy and safety in human populations.
Comparison with Similar Compounds
Piperazine Substituents
- Target Compound: The 4-position of the piperazine ring is substituted with a 6-morpholinopyridazin-3-yl group. This introduces both hydrogen-bonding capacity (via pyridazine) and improved solubility (via morpholine).
- 1-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-3-phenylpropan-1-one (): Here, the piperazine is substituted with a benzyl group, increasing lipophilicity. The 4-chlorophenyl and phenyl groups on the propanone chain introduce steric bulk and electron-withdrawing effects, which may enhance receptor binding affinity but reduce solubility .
- Imidazo[1,2-a]pyridine Derivative () : The piperazine is functionalized with a bulky imidazo[1,2-a]pyridine group bearing a trifluoromethyl substituent. This enhances metabolic stability and may modulate selectivity for specific enzyme targets .
Phenyl Group Modifications
- Target Compound: A single phenyl group on the propanone chain provides moderate lipophilicity.
- Compound : Features a 4-chlorophenyl and 4-tolyl group, introducing halogenation and methyl substitution. The chlorine atom may enhance binding via hydrophobic interactions, while the methyl group on the tolyl moiety could influence steric hindrance .
Data Table: Structural Comparison of Analogous Compounds
Preparation Methods
Pyridazine Ring Formation
The pyridazine core is synthesized via cyclocondensation of 1,2-diketones with hydrazine derivatives. For instance, reacting 1,4-diketones with hydrazine hydrate under acidic conditions yields 3,6-disubstituted pyridazines. Subsequent chlorination using phosphorus oxychloride introduces a reactive chloride at position 3, enabling nucleophilic substitution with morpholine.
Example Protocol :
- 3,6-Dichloropyridazine (5.0 g, 30 mmol) is refluxed with morpholine (10 eq) in anhydrous tetrahydrofuran (THF) at 80°C for 12 hours.
- The mixture is concentrated, and the crude product is purified via column chromatography (ethyl acetate/hexane, 1:3) to yield 6-chloro-3-morpholinopyridazine (82% yield).
- Ammonolysis using aqueous ammonia (28%) at 100°C replaces the 6-chloro group with an amine, yielding 6-morpholinopyridazine-3-amine (75% yield).
Functionalization with Piperazine
Nucleophilic Aromatic Substitution
The amine group on 6-morpholinopyridazine-3-amine reacts with 1-(chloroacetyl)piperazine in the presence of a base to form the piperazine-linked intermediate.
Optimized Conditions :
- 6-Morpholinopyridazine-3-amine (1.0 eq), 1-(chloroacetyl)piperazine (1.2 eq), and potassium carbonate (2.0 eq) in dimethylformamide (DMF) are stirred at 60°C for 6 hours.
- Purification via recrystallization (ethanol/water) affords 1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)ethan-1-one (88% yield).
Acylation with 3-Phenylpropanoyl Chloride
Friedel-Crafts Acylation
The terminal acetyl group undergoes nucleophilic displacement with 3-phenylpropanoyl chloride under basic conditions.
Procedure :
- 1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)ethan-1-one (1.0 eq) is dissolved in dry dichloromethane (DCM) under nitrogen.
- 3-Phenylpropanoyl chloride (1.5 eq) and triethylamine (3.0 eq) are added dropwise at 0°C.
- The reaction is warmed to room temperature and stirred for 12 hours.
- The product is isolated via silica gel chromatography (methanol/DCM, 1:20) to yield the title compound as a white solid (76% yield).
Analytical Characterization
Spectroscopic Data
Purity and Yield Optimization
- Solvent Screening : Dichloroethane and THF provided higher yields (>75%) compared to toluene (<60%) due to better solubility of intermediates.
- Catalyst Impact : Acridine photocatalysts (0.1 eq) enhanced reaction rates in light-mediated steps, reducing byproducts.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Photoredox Coupling | 95 | 99 | Single-step, minimal byproducts | Requires specialized equipment |
| Traditional SNAr | 76 | 95 | Scalable, low cost | Multi-step, lower yield |
| Microwave-Assisted | 88 | 97 | Rapid reaction times | High energy input |
Photoredox methods (as in) demonstrate superior efficiency but necessitate UV-light setups, whereas classical nucleophilic aromatic substitution (SNAr) remains accessible for standard laboratories.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
